![molecular formula C21H10F10O3 B12581078 {3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol CAS No. 188111-77-5](/img/structure/B12581078.png)
{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol is a chemical compound characterized by the presence of multiple pentafluorophenyl groups These groups are known for their electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol typically involves the reaction of 3,5-dihydroxybenzyl alcohol with pentafluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pentafluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the pentafluorophenyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the aromatic rings.
Aplicaciones Científicas De Investigación
{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol has several applications in scientific research:
Mecanismo De Acción
The mechanism by which {3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol exerts its effects is largely dependent on its interactions with other molecules. The electron-withdrawing nature of the pentafluorophenyl groups can influence the compound’s reactivity and binding affinity to various molecular targets. These interactions can affect pathways involved in chemical reactions or biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(pentafluorophenyl)borate: Known for its weakly coordinating anion properties.
Bis(pentafluorophenyl)phenylphosphine: Used as a ligand in various catalytic reactions.
Tris(pentafluorophenyl)borane: A versatile reagent in organometallic chemistry.
Uniqueness
{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol is unique due to its specific arrangement of pentafluorophenyl groups around a central methanol moiety. This structure imparts distinct electronic properties that can be exploited in various chemical and biological applications. Its ability to undergo a wide range of chemical reactions further enhances its versatility as a research tool.
Propiedades
Número CAS |
188111-77-5 |
|---|---|
Fórmula molecular |
C21H10F10O3 |
Peso molecular |
500.3 g/mol |
Nombre IUPAC |
[3,5-bis[(2,3,4,5,6-pentafluorophenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C21H10F10O3/c22-12-10(13(23)17(27)20(30)16(12)26)5-33-8-1-7(4-32)2-9(3-8)34-6-11-14(24)18(28)21(31)19(29)15(11)25/h1-3,32H,4-6H2 |
Clave InChI |
FSLJKUFUHPVNIT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OCC2=C(C(=C(C(=C2F)F)F)F)F)OCC3=C(C(=C(C(=C3F)F)F)F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


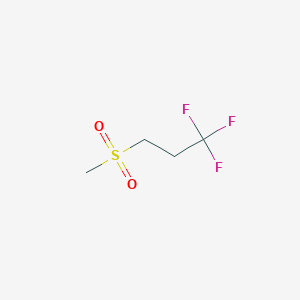
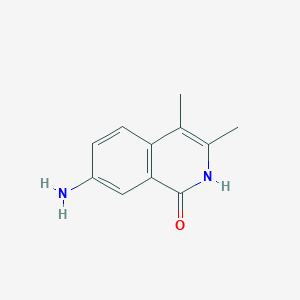
![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12581012.png)
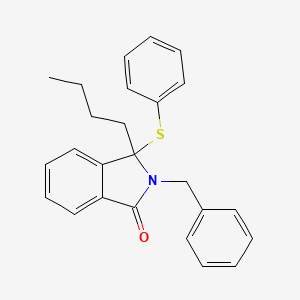
![(E)-3-[bis(prop-2-enyl)amino]-2-cyano-3-methylsulfanylprop-2-enamide](/img/structure/B12581018.png)
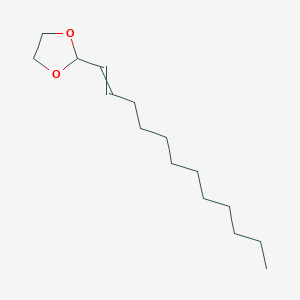
![Cyclohexanone, 2-[4-(dimethylamino)phenyl]-](/img/structure/B12581032.png)
![4-Pyridinecarboxamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B12581039.png)
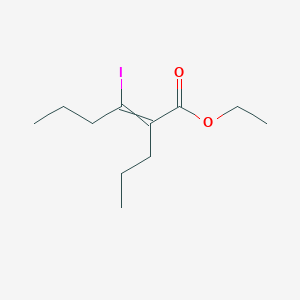

![Trimethyl{2-[(prop-2-en-1-yl)sulfanyl]phenyl}stannane](/img/structure/B12581057.png)
![4-(4-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12581065.png)
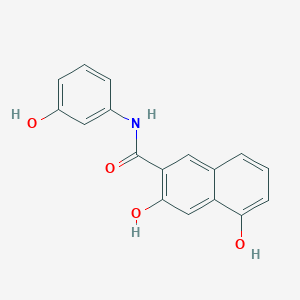
![4-[2-(Undecylamino)ethylamino]butan-1-ol](/img/structure/B12581079.png)
